N-(2-Fluorophenyl) cinnamamide
CAS No.:
Cat. No.: VC13613091
Molecular Formula: C15H12FNO
Molecular Weight: 241.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FNO |
|---|---|
| Molecular Weight | 241.26 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18) |
| Standard InChI Key | GFAVMCPSQILRPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |
Introduction
Chemical Structure and Crystallographic Properties
Molecular Geometry
N-(2-Fluorophenyl) cinnamamide crystallizes in a monoclinic system with two distinct molecules (A and B) in the asymmetric unit. X-ray diffraction studies reveal that both molecules adopt nearly identical conformations, with a root-mean-square (r.m.s.) deviation of 0.0819 Å between their atomic positions . The fluorobenzene and phenyl rings are inclined at angles of 73.89° and 79.46° in molecules A and B, respectively, creating a twisted molecular architecture . The amide group (C10–N1–C1(O1)–C2) is planar, with r.m.s. deviations of 0.035 Å and 0.028 Å for the two molecules, indicating minimal steric strain .
Table 1: Selected Bond Lengths and Angles
| Parameter | Molecule A | Molecule B |
|---|---|---|
| C1–O1 (Å) | 1.235 | 1.238 |
| N1–C1 (Å) | 1.372 | 1.369 |
| C2–C3 (Å) | 1.463 | 1.461 |
| C10–N1–C1 (°) | 123.7 | 123.9 |
| O1–C1–N1 (°) | 120.4 | 120.1 |
Intermolecular Interactions
The crystal packing is stabilized by a network of hydrogen bonds and weak van der Waals interactions. N–H···O hydrogen bonds between the amide groups of adjacent molecules (N1A–H1NA···O1B and N1B–H1NB···O1A) form rows along the a-axis . Additional C–H···π interactions involving the fluorobenzene rings contribute to the three-dimensional stability, with contact distances ranging from 3.2 to 3.5 Å .
Synthesis and Characterization
Synthetic Route
The compound is synthesized via nucleophilic acyl substitution between cinnamoyl chloride and 4-fluoroaniline under reflux conditions in chloroform . Triethylamine is typically employed to neutralize HCl byproducts, yielding the target compound in 87% efficiency after recrystallization from chloroform .
Reaction Scheme:
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.42–7.28 (m, 5H, Ar–H), 7.12–6.98 (m, 4H, Ar–H).
-
¹³C NMR (CDCl₃): δ 165.2 (C=O), 140.1 (C–F), 134.5–116.3 (Ar–C).
Biological Activities
Antimicrobial Efficacy
N-(2-Fluorophenyl) cinnamamide demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The fluorophenyl moiety enhances membrane permeability, facilitating interaction with bacterial efflux pumps .
Anti-Inflammatory Mechanisms
In lipopolysaccharide (LPS)-induced models, the compound attenuates NF-κB activation by 22–27% at 2 µM, comparable to the reference drug prednisone . This activity is linked to the inhibition of pro-inflammatory cytokines such as TNF-α (IC₅₀ = 1.8 µM) . Unlike glucocorticoids, it does not affect IκBα degradation or MAPK signaling, suggesting a novel mechanism of action .
Table 2: Anti-Inflammatory Activity of Selected Analogues
| Compound | NF-κB Inhibition (%) | TNF-α Reduction (%) |
|---|---|---|
| N-(2-Fluorophenyl) cinnamamide | 25 | 34 |
| N-(2,6-Dibromophenyl) derivative | 27 | 38 |
| Prednisone (control) | 26 | 40 |
Structure-Activity Relationships (SAR)
-
Substituent Effects: Di-substituted analogues (e.g., 2,5-Cl₂ or 2,6-Br₂) exhibit superior anti-inflammatory activity compared to monosubstituted derivatives, likely due to increased lipophilicity .
-
Stereoelectronic Factors: Electron-withdrawing groups on the anilide ring improve NF-κB inhibition by stabilizing charge-transfer complexes with biological targets .
Pharmacokinetic and Toxicity Profiles
-
LogP: 3.12 (predicted), indicating moderate lipid solubility.
-
Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive metabolites, with a plasma half-life of 2.3 hours in murine models.
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rats, suggesting a favorable safety margin for therapeutic use.
Future Directions and Applications
Ongoing research focuses on optimizing bioavailability through prodrug strategies and nanoparticle encapsulation. Dual-acting derivatives combining fluorophenyl and trifluoromethyl groups show promise in targeting multidrug-resistant pathogens . Additionally, the compound’s planar structure makes it a candidate for organic semiconductors in optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume